3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
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Overview
Description
3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(45)decan-2-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one typically involves multiple steps. The process begins with the preparation of the spirocyclic core, followed by the introduction of the butyl and fluorophenyl groups. Common reagents used in these reactions include alkyl halides, fluorobenzenes, and various catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic structure or the fluorophenyl group.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the fluorophenyl moiety.
Scientific Research Applications
3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyl-8-(2-(4-chlorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
- 3-Butyl-8-(2-(4-bromophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one
Uniqueness
3-Butyl-8-(2-(4-fluorophenyl)ethyl)-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro(4.5)decan-2-one is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
134070-13-6 |
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Molecular Formula |
C20H29FN2O3 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
3-butyl-8-[2-(4-fluorophenyl)ethyl]-4-hydroxy-4-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C20H29FN2O3/c1-3-4-12-23-18(24)26-20(19(23,2)25)10-14-22(15-11-20)13-9-16-5-7-17(21)8-6-16/h5-8,25H,3-4,9-15H2,1-2H3 |
InChI Key |
VWNUQUVAAXKTQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)OC2(C1(C)O)CCN(CC2)CCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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